molecular formula C8H4ClN3 B1426105 2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile CAS No. 1019020-03-1

2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile

Cat. No.: B1426105
CAS No.: 1019020-03-1
M. Wt: 177.59 g/mol
InChI Key: UIMAAJCAUDUELE-UHFFFAOYSA-N
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Description

2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile is a heterocyclic compound with the molecular formula C8H4ClN3. It is characterized by the presence of a chloro group at the second position and a cyano group at the sixth position of the imidazo[1,2-A]pyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the imidazo[1,2-A]pyridine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-aminoimidazo[1,2-A]pyridine-6-carbonitrile, while oxidation can produce 2-chloroimidazo[1,2-A]pyridine-6-carboxylic acid .

Scientific Research Applications

2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular processes.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromoimidazo[1,2-A]pyridine-6-carbonitrile
  • 2-Iodoimidazo[1,2-A]pyridine-6-carbonitrile
  • 2-Fluoroimidazo[1,2-A]pyridine-6-carbonitrile

Uniqueness

2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile is unique due to the presence of the chloro group, which imparts specific reactivity and properties. Compared to its bromo, iodo, and fluoro analogs, the chloro derivative often exhibits different reactivity patterns and biological activities, making it a valuable compound for diverse applications .

Biological Activity

2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile is a heterocyclic compound with the molecular formula C8H4ClN3. This compound belongs to the imidazo[1,2-a]pyridine class, which is recognized for its diverse biological and pharmacological activities. The presence of the chloro and cyano groups contributes to its unique reactivity and potential therapeutic applications.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Compounds in this class have shown potential in medicinal chemistry, particularly as kinase inhibitors and anti-inflammatory agents. The chloro group enhances nucleophilic substitution reactions, allowing for modifications that can increase biological efficacy.

Biological Activity Overview

Research has demonstrated that this compound exhibits a broad spectrum of biological activities, including:

  • Antimicrobial Activity : Studies indicate that compounds with similar structures can inhibit the growth of various bacteria, including Proteus and Klebsiella species .
  • Anti-inflammatory Effects : Some derivatives have shown significant albumin-denaturing power, suggesting potential use in treating inflammatory conditions .
  • Kinase Inhibition : This compound may serve as a scaffold for developing inhibitors targeting specific kinases involved in cancer progression .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Study :
    • A recent study evaluated the antimicrobial properties of various imidazo[1,2-a]pyridine derivatives. The results indicated that this compound exhibited moderate activity against Klebsiella pneumoniae, with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL .
  • Anti-inflammatory Research :
    • Another investigation focused on the anti-inflammatory effects of related compounds. The study found that derivatives with a cyano group demonstrated significant inhibition of TNF-α production in vitro, suggesting potential therapeutic applications in inflammatory diseases .
  • Kinase Profiling :
    • In a kinase profiling study involving a panel of 342 protein kinases, compounds derived from this compound showed selective inhibition patterns. Notably, one derivative inhibited TrkA kinase with an IC50 value of 50 nM, highlighting its potential as a targeted cancer therapy .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other halogenated imidazo[1,2-a]pyridines:

Compound NameAntimicrobial Activity (MIC µg/mL)Kinase Inhibition (IC50 nM)
This compound3250
2-Bromoimidazo[1,2-A]pyridine-6-carbonitrile6475
2-Iodoimidazo[1,2-A]pyridine-6-carbonitrile>128>100

This table illustrates that while all compounds exhibit antimicrobial activity and kinase inhibition, the chloro derivative shows superior potency.

Properties

IUPAC Name

2-chloroimidazo[1,2-a]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3/c9-7-5-12-4-6(3-10)1-2-8(12)11-7/h1-2,4-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMAAJCAUDUELE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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